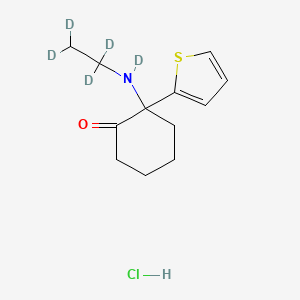

Tiletamine-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of deuterium-labeled compounds like Tiletamine-d5 Hydrochloride might involve steps starting from commercially available deuterium-labeled precursors. For example, the synthesis of a ketamine metabolite dehydronorketamine-d₄ involved Grignard reaction, regioselective hydroxybromination, Staudinger reduction, and dehydrohalogenation, starting from deuterium-labeled bromochlorobenzene (Sulake et al., 2011). While this process specifically targets a ketamine metabolite, similar synthetic routes may be applicable for Tiletamine-d5 Hydrochloride, utilizing deuterium-labeled intermediates to introduce the deuterium atoms at desired positions in the tiletamine molecule.

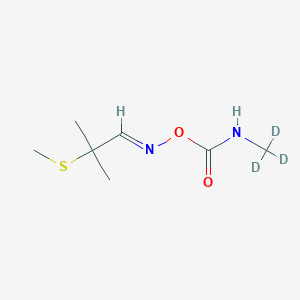

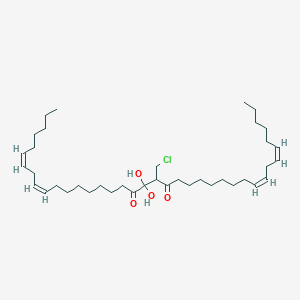

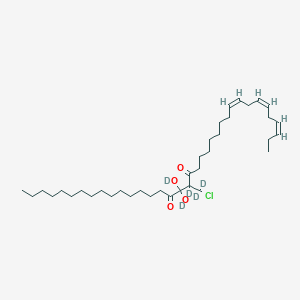

Molecular Structure Analysis

Tiletamine and its derivatives interact with the NMDA receptor, suggesting a complex molecular structure that allows for this specific receptor interaction. The exact molecular structure of Tiletamine-d5 Hydrochloride would include modifications to the tiletamine backbone to incorporate deuterium atoms. These structural modifications could affect the compound's physical and chemical properties and its interaction with biological molecules.

Chemical Reactions and Properties

Tiletamine acts as a potent and reversible antagonist of NMA-mediated responses without major effects in low concentrations on normal membrane and synaptic pyramidal cell properties (ffrench-Mullen et al., 1987). This suggests that Tiletamine-d5 Hydrochloride, by extension, would exhibit similar antagonistic properties towards NMDA receptors, potentially with altered kinetics or dynamics due to the presence of deuterium.

Aplicaciones Científicas De Investigación

Anesthetic Applications in Veterinary Medicine

Tiletamine Hydrochloride, often combined with Zolazepam Hydrochloride, is extensively used for anesthesia in animals. Its efficacy and safety have been validated across different species, including alpacas, maned wolves, and various types of bears. For instance, in alpacas, a combination of tiletamine hydrochloride-zolazepam hydrochloride with dexmedetomidine hydrochloride has been studied for its impact on anesthesia quality and cardiorespiratory variables (Seddighi et al., 2016). Similar research has been conducted on free-ranging maned wolves (Furtado et al., 2006) and Japanese black bears (Asano et al., 2007).

Wildlife Management and Conservation Studies

The compound's immobilizing capabilities make it a valuable tool for wildlife management, allowing safe and effective handling of wild animals. Studies on desert bobcats (Romero-Figueroa et al., 2020) and red deer (Janicki et al., 2006) have explored the use of tiletamine-zolazepam combinations for short-term immobilization during field operations.

Neuroscientific and Pharmacological Research

Tiletamine's role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist invites interest in neuroscience and pharmacology. Its neurotropic effects and interactions with neurotransmitters have been observed in various studies, providing insights into its pharmacokinetic behaviors and potential therapeutic applications (Kolesnikova et al., 2017; Su et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-FWRSOEPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiletamine-d5 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)